molecular formula C25H27NO B2489713 1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone CAS No. 882748-24-5

1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone

Cat. No. B2489713
CAS RN: 882748-24-5
M. Wt: 357.497
InChI Key: RMPNEASBZUDPGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step reactions, including ring-closing metathesis and radical cyclization, to afford bicyclic products (Clive & Cheng, 2001). These processes highlight the intricate methodologies required to construct compounds with specific structural features.

Molecular Structure Analysis

The molecular structure of organic compounds like 1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone is crucial in determining their chemical behavior. Studies often employ techniques such as X-ray crystallography to elucidate the geometries of molecules in the crystal (Tancini et al., 2012). Such analyses provide invaluable insights into the molecular conformations and interactions that govern the compound's properties.

Chemical Reactions and Properties

1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone may participate in various chemical reactions, reflecting its reactivity and interaction potential with different chemical species. The specific reactivity patterns of biphenyl derivatives are influenced by their structural arrangement and the presence of substituents, which can be explored through synthetic and analytical techniques to understand their chemical properties (Khan & Husain, 2002).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are directly related to its molecular structure. The arrangement of atoms and the type of intermolecular forces present play a significant role in determining these properties. For instance, the packing of molecules in the crystal can be affected by the molecular shape and the ability to form hydrogen bonds or π-π interactions, influencing the compound's physical state and behavior (Abdel-Jalil et al., 2015).

properties

IUPAC Name

3-(4-butan-2-ylanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c1-3-19(2)20-13-15-24(16-14-20)26-18-17-25(27)23-11-9-22(10-12-23)21-7-5-4-6-8-21/h4-16,19,26H,3,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPNEASBZUDPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone

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